N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
N-[(2-Fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine core substituted with a 4-methylpiperidin-1-yl group at position 3 and a benzamide moiety linked via an ether oxygen at position 2. The 2-fluorobenzyl group attached to the amide nitrogen introduces steric and electronic effects that may influence receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDGKVWKHGWKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenoxy group, and the coupling with the fluorophenyl benzamide moiety. Common reagents used in these reactions include:
Pyrimidine precursors: such as 4-chloropyrimidine.
Phenol derivatives:
Coupling reagents: like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to increase yield and purity. These methods often include:
Catalysts: to enhance reaction rates.
Solvents: such as DMF or DMSO to dissolve reactants.
Purification techniques: like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: where the methoxy group may be oxidized to a hydroxyl group.
Reduction: where the nitro group (if present) can be reduced to an amine.
Substitution: where the fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: such as KMnO₄ or H₂O₂.
Reducing agents: like NaBH₄ or LiAlH₄.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield hydroxyl derivatives.
Reduction: may yield amine derivatives.
Substitution: may yield substituted benzamides.
Scientific Research Applications
Chemistry: as a building block for more complex molecules.
Biology: for studying its interactions with biological targets.
Medicine: for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Signal transduction pathways: affecting cellular responses.
Enzymatic pathways: inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazine and Piperidine Substituents
4-{[3-(1-Piperidinyl)-2-Pyrazinyl]Oxy}-N-[4-(Trifluoromethyl)Benzyl]Benzamide ()
- Key Differences : The trifluoromethyl group on the benzyl moiety enhances lipophilicity compared to the 2-fluorophenyl group in the target compound.
- Physicochemical Properties : Molecular weight (MW) = 471.5 g/mol vs. the target compound’s estimated MW of ~438.5 g/mol. The trifluoromethyl group contributes to higher metabolic stability but may reduce solubility .
Biological Relevance: Chlorine atoms are known to enhance receptor binding in kinase inhibitors, suggesting this analogue may exhibit stronger target engagement .
Benzamide Derivatives with Heterocyclic Modifications
N-(2-Fluorophenyl)Benzamide Derivatives () Example: 3-(5-(((5,7-Dichloroquinolin-4-yl)Oxy)Methyl)-1,2,4-Oxadiazol-3-yl)-N-(2-Fluorophenyl)Benzamide (13g) Key Differences: Replaces the pyrazine-piperidine moiety with a quinoline-linked 1,2,4-oxadiazole. Physicochemical Properties: Melting point (MP) = 240–242°C, higher than the target compound’s likely MP (~200–220°C), suggesting greater crystallinity .
Pyridin-2-yl Acetamide Derivatives () Example: N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) Key Differences: Incorporates a pyridin-2-yl acetamide core and a piperazine-carbonyl linker. Synthetic Data: MP = 241–242°C; EI-MS (m/z) = 530 [M]⁺, indicating higher molecular complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
